2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is a unique organic compound with the molecular formula C19H22O2Si. It is characterized by the presence of a cyclopropane ring substituted with diphenyl and trimethylsilyl groups, along with a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of diphenylcyclopropane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1-(trimethylsilyl)cyclopropanecarbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane: Lacks the carboxylic acid group.
2,2-Diphenyl-1-(trimethylsilyl)cyclopropanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, diphenyl groups, and trimethylsilyl-substituted carboxylic acid. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88035-72-7 |
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Molecular Formula |
C19H22O2Si |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2,2-diphenyl-1-trimethylsilylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H22O2Si/c1-22(2,3)19(17(20)21)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,20,21) |
InChI Key |
UEENELCHMNTNQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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